1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one
Description
Systematic IUPAC Nomenclature and Alternative Designations
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple heteroatoms. The official IUPAC name is designated as 7-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one, which precisely describes the structural features and substitution pattern of this bicyclic system. This nomenclature indicates the presence of a nitro group at position 7 of the imidazo[4,5-c]pyridine core structure, with the imidazolone ring maintaining its characteristic lactam functionality.
Chemical databases and literature sources recognize several alternative designations for this compound, reflecting different nomenclature conventions and historical naming practices. The compound is frequently referenced as 2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-7-nitro-, which emphasizes the tautomeric nature of the imidazolone ring system. Additional systematic names include 7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one, which explicitly indicates the positions of the exchangeable hydrogen atoms within the bicyclic framework.
The diversity of nomenclature reflects the complex structural features of this heterocyclic system. Alternative designations such as 7-nitro-2,3-dihydro-1H-imidazo[4,5-c]pyridin-2-one emphasize the reduced nature of the imidazolone portion while maintaining clarity regarding the nitro substituent position. These variations in nomenclature serve different purposes in chemical databases, with some emphasizing tautomeric considerations and others prioritizing structural clarity for synthetic chemistry applications.
Table 1: Systematic Nomenclature Variations
| Nomenclature Type | Designation | Source Authority |
|---|---|---|
| IUPAC Standard | 7-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one | PubChem |
| Alternative IUPAC | 2H-Imidazo[4,5-c]pyridin-2-one, 1,3-dihydro-7-nitro- | Chemical Databases |
| Tautomeric Form | 7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one | Literature Sources |
| Descriptive | 7-nitro-2,3-dihydro-1H-imidazo[4,5-c]pyridin-2-one | Commercial Suppliers |
CAS Registry Number and Molecular Formula Validation
The Chemical Abstracts Service has assigned the unique registry number 61719-60-6 to this compound, providing definitive identification within global chemical databases. This CAS number serves as the primary identifier for regulatory compliance, commercial transactions, and scientific literature referencing. Validation of this registry number across multiple authoritative databases confirms its accuracy and universal acceptance within the chemical community.
The molecular formula C6H4N4O3 represents the exact atomic composition of this heterocyclic compound, indicating six carbon atoms, four hydrogen atoms, four nitrogen atoms, and three oxygen atoms. This formula encompasses the bicyclic imidazo[4,5-c]pyridine core structure along with the nitro substituent and lactam carbonyl functionality. The presence of four nitrogen atoms reflects the heterocyclic nature of both the pyridine and imidazole rings, while the three oxygen atoms account for the nitro group and the carbonyl oxygen of the lactam.
Molecular weight calculations based on this empirical formula yield a precise value of 180.12 grams per mole, which has been consistently verified across multiple chemical databases and commercial suppliers. This molecular weight serves as a critical parameter for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures. The relatively low molecular weight combined with the high nitrogen content contributes to the compound's distinctive physical and chemical properties.
Table 2: Molecular Identification Parameters
| Parameter | Value | Validation Sources |
|---|---|---|
| CAS Registry Number | 61719-60-6 | Multiple Database Cross-Reference |
| Molecular Formula | C6H4N4O3 | Spectroscopic Confirmation |
| Molecular Weight | 180.12 g/mol | Calculated and Experimental |
| Nitrogen Content | 31.11% by mass | Formula-Based Calculation |
Advanced spectroscopic techniques provide additional validation of the molecular formula through characteristic fragmentation patterns and molecular ion peaks. Mass spectrometry analyses consistently demonstrate the expected molecular ion at mass-to-charge ratio 180, with characteristic fragmentation involving loss of the nitro group and subsequent ring opening reactions. Nuclear magnetic resonance spectroscopy further confirms the structural assignment through distinctive chemical shifts corresponding to the pyridine protons and the exchangeable imidazole hydrogen atoms.
Structural Relationship to Imidazo[4,5-c]pyridine Derivatives
The structural framework of this compound positions it within the broader family of imidazo[4,5-c]pyridine derivatives, which represent an important class of bicyclic heterocycles with diverse biological and chemical applications. The imidazo[4,5-c]pyridine core consists of a pyrimidine ring fused with an imidazole ring at the 4,5-positions, creating a rigid bicyclic system that serves as a versatile scaffold for molecular design. This particular derivative incorporates both a nitro substituent and a lactam functionality, distinguishing it from other members of this chemical family.
Comparative analysis with related imidazo[4,5-c]pyridine derivatives reveals the significant impact of substitution patterns on molecular properties and reactivity. The parent compound 1H-Imidazo[4,5-c]pyridin-2(3H)-one, bearing CAS number 7397-68-4, shares the same bicyclic lactam structure but lacks the nitro substituent. This structural difference results in distinct electronic properties, with the nitro group serving as a strong electron-withdrawing substituent that significantly alters the electron density distribution throughout the bicyclic system.
Halogenated derivatives within this family provide additional structural comparisons that illuminate the unique characteristics of the nitro-substituted compound. The 7-bromo analogue, identified by CAS number 161836-12-0, demonstrates similar substitution patterns but with different electronic and steric effects. The 4-bromo derivative, with CAS number 54221-74-8, illustrates how positional isomerism affects molecular properties and potential reactivity patterns. These comparisons highlight the specific electronic influence of the nitro group at the 7-position versus halogen substitution at different positions.
Table 3: Structural Relationships within Imidazo[4,5-c]pyridine Family
| Compound | CAS Number | Substituent | Position | Molecular Weight |
|---|---|---|---|---|
| Parent Compound | 7397-68-4 | None | - | 135.12 g/mol |
| Subject Compound | 61719-60-6 | Nitro | 7 | 180.12 g/mol |
| Bromo Analogue | 161836-12-0 | Bromo | 7 | 214.02 g/mol |
| Positional Isomer | 54221-74-8 | Bromo | 4 | 214.02 g/mol |
The nitro substituent at position 7 creates distinctive electronic characteristics that differentiate this compound from both unsubstituted and halogen-substituted analogues. Electron-withdrawing effects of the nitro group enhance the electrophilic character of the bicyclic system, potentially influencing both chemical reactivity and intermolecular interactions. This electronic modulation extends throughout the conjugated system, affecting the basicity of the pyridine nitrogen and the acidity of the lactam hydrogen atoms.
Ring fusion patterns within the broader imidazopyridine family further contextualize the structural significance of the [4,5-c] fusion mode. Alternative fusion patterns, such as the imidazo[4,5-b]pyridine system found in compounds like CAS number 16328-63-5, create different geometric arrangements and electronic distributions. The [4,5-c] fusion pattern in the subject compound results in a linear arrangement of the nitrogen atoms, contrasting with the angular arrangement observed in [4,5-b] systems. These structural differences significantly impact molecular recognition properties and potential biological activities.
Properties
IUPAC Name |
7-nitro-1,3-dihydroimidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-8-3-1-7-2-4(10(12)13)5(3)9-6/h1-2H,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNADQHDSICALJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)[N+](=O)[O-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393024 | |
| Record name | 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61719-60-6 | |
| Record name | 7-Nitro-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Nitration
The synthesis often begins with 4-aminopyridine as the starting material. This compound undergoes nitration using nitrosulfuric acid or a mixture of sulfuric acid and nitric acid under controlled temperature conditions (room temperature to 75°C) to form nitraminopyridine intermediates, which rearrange to nitropyridine derivatives.
- Key conditions:
- Nitrosulfuric acid at room temperature for initial nitration
- Heating at 75°C in sulfuric acid to induce rearrangement
- Temperature control is critical to avoid decomposition and side reactions
Reduction and Condensation
The nitro group is then reduced, typically using tin(II) chloride (SnCl2) in hydrochloric acid at elevated temperatures (~90°C) to yield the corresponding amino derivatives.
Following reduction, condensation with urea or related reagents under heating (up to 140°C) promotes cyclization to form the imidazo[4,5-c]pyridin-2-one ring system.
- Typical conditions:
- SnCl2/HCl reduction at 90°C for 1 hour
- Heating with urea in methanol or neat conditions at 140°C for 18 hours
Palladium-Catalyzed Coupling (Optional)
In some synthetic routes, a Stille coupling reaction is employed to introduce substituents or modify the core structure, using PdCl2(PPh3)2 as a catalyst in DMF at 120°C for extended periods (up to 17 hours).
Purification and Characterization
The final product is purified by column chromatography on silica gel using solvent systems such as n-hexane/ethyl acetate with methanol additives. Characterization is performed by:
- 1H and 13C NMR spectroscopy (chemical shifts confirm structure)
- IR spectroscopy (functional group identification)
- Melting point determination
- Elemental analysis
Yield and Efficiency
The overall yield reported for the sequence from 4-aminopyridine to the target compound is approximately 28%, with individual steps showing yields ranging from 48% to 93% depending on conditions and purification efficiency.
Alternative Green and Tandem Synthesis Approaches
Recent advances have introduced more environmentally friendly and efficient methods for related imidazo[4,5-b]pyridine derivatives, which may be adapted for the 1,3-dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one synthesis.
Tandem SNAr-Reduction-Heterocyclization
A one-pot tandem process involves:
- Nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with primary amines in a water-isopropanol (H2O-IPA) solvent mixture at 80°C for 2 hours to form N-substituted pyridine-2-amines.
- In situ reduction of the nitro group using zinc dust and hydrochloric acid at 80°C for 45 minutes to yield diamine intermediates.
- Subsequent heterocyclization with aromatic aldehydes at 85°C for 10 hours to form the imidazo ring.
This method is metal- and base-free for the initial step, uses green solvents, and requires only one chromatographic purification step, improving overall efficiency and sustainability.
Mechanistic Insights
NMR monitoring shows the reaction proceeds via imine intermediate formation followed by cyclization and aromatization to yield the imidazo[4,5-b]pyridine scaffold, which is structurally related to the target compound.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nitration | Nitrosulfuric acid, H2SO4/HNO3 | RT to 75°C | 20 h | 80% | Temperature control critical |
| Reduction | SnCl2/HCl | 90°C | 1 h | 90% | Efficient nitro to amino reduction |
| Cyclization (Condensation) | Urea in methanol or neat | 140°C | 18 h | 64% | Forms imidazo[4,5-c]pyridin-2-one core |
| Pd-Catalyzed Coupling | PdCl2(PPh3)2 in DMF | 120°C | 17 h | 77% | Optional for further functionalization |
| Tandem SNAr-Reduction-Cyclization | 2-chloro-3-nitropyridine, amines, Zn/HCl, aldehydes in H2O-IPA | 80-85°C | 2-10 h | ~90% | Green, one-pot, high efficiency |
Summary of Research Findings
- The classical multi-step synthesis from 4-aminopyridine involves nitration, reduction, and cyclization with moderate overall yield (~28%).
- Strict temperature control during nitration and rearrangement is essential to maximize yield and avoid side reactions.
- Reduction with SnCl2/HCl is effective and widely used.
- Cyclization with urea under heating forms the imidazo[4,5-c]pyridin-2-one core.
- Palladium-catalyzed coupling can be used for further modifications.
- Newer tandem methods using 2-chloro-3-nitropyridine and green solvents offer rapid, efficient, and environmentally friendly alternatives with higher yields (~90%) and fewer purification steps.
- Mechanistic studies support imine intermediate formation in the heterocyclization step.
These methods provide a robust toolkit for the preparation of this compound and related compounds, balancing efficiency, yield, and sustainability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro, amino, and substituted derivatives of 1,3-Dihydro-2H-imidazo[4,5-c]pyridin-2-one. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Biological Activities
1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one has been studied for various biological activities, including:
Antimicrobial Activity
Research indicates that derivatives of imidazo[4,5-c]pyridine compounds exhibit antimicrobial properties. For instance, studies have shown that modifications to the imidazo[4,5-c]pyridine scaffold can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antitubercular Activity
The compound has been evaluated as a potential antitubercular agent. A study focused on related derivatives demonstrated promising in vitro activity against Mycobacterium tuberculosis, suggesting that structural analogs may inhibit DprE1, a critical enzyme in the tuberculosis pathogen .
Anticancer Potential
Imidazo[4,5-c]pyridine derivatives have shown activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Computational studies have suggested that these compounds can interact effectively with target proteins involved in cancer progression .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
- Synthesis and Characterization :
- Molecular Docking Studies :
- Quantum Chemical Investigations :
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent type and position, significantly altering physicochemical and biological properties:
Key Observations :
- Nitro vs.
- Halogenation : Chloro-substituted analogs (e.g., 6-Cl) exhibit improved kinase selectivity due to steric and electronic effects .
Pharmacokinetic and ADME Properties
ADME parameters (Table S1, ) highlight critical differences:
Analysis :
- The target compound’s moderate logP (2.1) and high QplogBB (0.7) suggest CNS activity suitability, contrasting with JNJ-53718678’s lower brain penetration .
Kinase Inhibition:
- The target compound inhibits SFKs (Lyn, Lck, Hck) with submicromolar IC₅₀ values, outperforming 7-amino analogs in glioblastoma models .
- Comparison with I-BET151 : While I-BET151’s 3,5-dimethylisoxazole enhances BRD4 binding (Kd = 77 nM), the target compound’s nitro group favors hydrophobic interactions in SFKs .
Antiviral Activity:
- JNJ-53718678’s 5-Cl and sulfonyl groups confer potent RSV inhibition (IC₅₀ = 1.2 nM), whereas the target compound’s nitro group may limit broad-spectrum antiviral utility .
Biological Activity
1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the imidazole family, which is known for its significant pharmacological properties. The following sections detail the biological activity of this compound, including its mechanisms of action, biochemical properties, and research findings.
- Molecular Formula : C₆H₄N₄O₃
- Molar Mass : 180.12 g/mol
- Density : 1.606 g/cm³
- Boiling Point : 227.0 ± 28.0 °C (predicted)
- pKa : 10.71 ± 0.20 (predicted)
- CAS Number : 61719-60-6
These properties suggest that the compound has moderate solubility and favorable permeability, which are crucial for its biological activity .
This compound interacts with various biological targets, primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes within cells .
- Cell Signaling Modulation : It influences cell function by modulating signaling pathways and gene expression, impacting cell proliferation and apoptosis .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that it can reduce cell viability in various cancer cell lines. For instance, it showed an IC₅₀ value of approximately 10 μM against bladder cancer cell lines .
- Mechanistic Insights : The compound induces apoptosis and inhibits pathways such as FGFR3 by downregulating p-STAT5 and p-Pyk2 expression .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activities:
- Antifungal and Antibacterial Effects : Preliminary studies suggest that it possesses antifungal and antibacterial properties, although specific IC₅₀ values were not detailed in the available literature .
Case Studies
- Study on Glioblastoma Inhibition : A recent study identified derivatives of imidazo[4,5-c]pyridin-2-one as effective Src family kinase inhibitors against glioblastoma cell lines (U87, U251). The activity was comparable to established inhibitors like PP2 .
- Antiproliferative Effects : Another investigation highlighted the antiproliferative effects of related compounds against various cancer types, demonstrating a significant reduction in cell viability at concentrations as low as 5.6 μM .
Research Findings Summary Table
| Biological Activity | Observations | IC₅₀ Values |
|---|---|---|
| Anticancer (Bladder) | Induces apoptosis; inhibits FGFR3 pathway | ~10 μM |
| Antimicrobial | Exhibits antifungal and antibacterial effects | Not specified |
| Glioblastoma Inhibition | Effective against U87 and U251 cell lines | Comparable to PP2 |
| General Antiproliferative | Significant reduction in viability | ~5.6 μM |
Q & A
Q. What are the standard synthetic routes for preparing 1,3-dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one?
The core structure is typically synthesized via ring-closing reactions. For example, 2,3-diaminopyridine derivatives can undergo cyclization with nitration agents (e.g., HNO₃/Ac₂O) to introduce nitro groups at the 7-position . Alternative methods involve alkylation of intermediates like 1-cyclopropyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one with brominated precursors under NaH/DMF conditions, followed by nitration . Catalysts such as phase-transfer agents (e.g., p-toluenesulfonic acid) or microwave-assisted Sonogashira coupling can improve yields .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Key methods include:
- Spectroscopy : ¹H NMR and IR to confirm nitro group placement and ring substitution patterns .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetry (TG) to assess decomposition kinetics and stability, particularly for nitro-containing derivatives .
Q. How is the initial biological activity of this compound screened in academic research?
In vitro assays are prioritized:
- Kinase inhibition : p38 MAP kinase inhibition is tested via enzymatic assays using recombinant proteins, with TNF-α suppression in human whole blood as a functional readout .
- Antiviral activity : Respiratory syncytial virus (RSV) fusion inhibition is evaluated using plaque reduction assays and cytotoxicity profiling in HEp-2 cells .
Advanced Research Questions
Q. How can computational methods guide the optimization of imidazo[4,5-c]pyridin-2-one derivatives?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., charge distribution, HOMO-LUMO gaps) to rationalize reactivity and nitro group stability .
- Molecular docking : Models interactions with targets like ATM kinase or RSV fusion protein, identifying critical binding residues (e.g., hinge-region hydrogen bonds) for structure-based design .
Q. What structure-activity relationship (SAR) trends enhance kinase inhibition?
- Substituent effects : Bulky groups at the 1-position (e.g., tetrahydro-2H-pyran-4-yl) improve ATM kinase selectivity by occupying hydrophobic pockets .
- Bioisosteric replacement : Replacing the nitro group with electron-withdrawing moieties (e.g., cyano) can maintain potency while reducing metabolic instability .
Q. What strategies improve pharmacokinetic properties of imidazo[4,5-c]pyridin-2-one-based inhibitors?
Q. How is thermal stability assessed for nitro-functionalized derivatives?
DSC and TG analyses under controlled heating rates (e.g., 10°C/min in N₂ atmosphere) determine decomposition onset temperatures and kinetic parameters (e.g., activation energy via Kissinger method). Nitro derivatives like 1,3,5-trinitro-2,3-dihydroimidazo[4,5-b]pyridin-2-one exhibit exothermic peaks at ~220°C, necessitating careful handling .
Q. How should researchers resolve contradictions in biological activity data across assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
